molecular formula C16H27NO6 B12425914 Heliotrine N-oxide-d3

Heliotrine N-oxide-d3

Cat. No.: B12425914
M. Wt: 332.41 g/mol
InChI Key: QSTHEUSPIBEICI-RLAGFPRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heliotrine N-oxide-d3 is a deuterium-labeled derivative of Heliotrine N-oxide, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family. This compound is used in scientific research to study the metabolism and toxicology of pyrrolizidine alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heliotrine N-oxide-d3 can be synthesized through the deuteration of Heliotrine N-oxide. The process involves the introduction of deuterium atoms into the Heliotrine N-oxide molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterium gas and catalysts in bulk quantities ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Heliotrine N-oxide-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the N-oxide group to the corresponding amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of more oxidized pyrrolizidine derivatives.

    Reduction: Formation of Heliotrine-d3.

    Substitution: Formation of substituted pyrrolizidine derivatives.

Scientific Research Applications

Heliotrine N-oxide-d3 is widely used in scientific research for various applications:

    Chemistry: Studying the chemical properties and reactivity of pyrrolizidine alkaloids.

    Biology: Investigating the biological effects and metabolism of pyrrolizidine alkaloids in living organisms.

    Medicine: Researching the toxicological effects and potential therapeutic applications of pyrrolizidine alkaloids.

    Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and feed.

Mechanism of Action

Heliotrine N-oxide-d3 exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to the genotoxic and carcinogenic effects of pyrrolizidine alkaloids. The primary molecular targets are the liver and other tissues where metabolic activation occurs.

Comparison with Similar Compounds

Similar Compounds

    Heliotrine N-oxide: The non-deuterated form of Heliotrine N-oxide-d3.

    Lasiocarpine N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.

    Europine N-oxide: A related pyrrolizidine alkaloid N-oxide found in the same plant family.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for the tracking of the compound’s metabolic fate and provides insights into the mechanisms of action and toxicology of pyrrolizidine alkaloids.

Properties

Molecular Formula

C16H27NO6

Molecular Weight

332.41 g/mol

IUPAC Name

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate

InChI

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1/i4D3

InChI Key

QSTHEUSPIBEICI-RLAGFPRLSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.